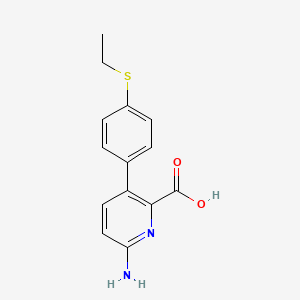
2-(3,4-Dimethoxyphenyl)-5-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-5-hydroxypyridine, 95% (2,5-DMPH), is an aromatic heterocyclic compound with a wide range of applications in the fields of scientific research and laboratory experiments. It is a compound of pyridine and phenol, with a molecular formula of C8H10NO2. The compound is colorless and has a melting point of 101-103°C. 2,5-DMPH has a high purity level of 95%, which makes it a desirable choice for laboratory experiments and scientific research.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-5-hydroxypyridine, 95% has numerous applications in scientific research. It is used as a starting material for the synthesis of various heterocyclic compounds, such as 2,5-dihydroxypyridine-3-carboxylic acid and 2,5-dihydroxypyridine-4-carboxylic acid. It also has applications in the synthesis of pharmaceuticals and agrochemicals. 2-(3,4-Dimethoxyphenyl)-5-hydroxypyridine, 95% is also used in the synthesis of polymers, such as polyurethanes and polycarbonates.
Mechanism of Action
2-(3,4-Dimethoxyphenyl)-5-hydroxypyridine, 95% has a number of biological activities, such as anti-inflammatory, anti-oxidant, anti-microbial, and anti-tumor activities. The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-hydroxypyridine, 95% is still not fully understood. It is believed that the compound interacts with various cellular components and enzymes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
2-(3,4-Dimethoxyphenyl)-5-hydroxypyridine, 95% has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide, a key mediator of inflammation. It has also been found to inhibit the production of prostaglandins, which are involved in inflammation and pain. 2-(3,4-Dimethoxyphenyl)-5-hydroxypyridine, 95% has also been found to have anti-oxidant and anti-microbial activities.
Advantages and Limitations for Lab Experiments
2-(3,4-Dimethoxyphenyl)-5-hydroxypyridine, 95% is an ideal choice for laboratory experiments due to its high purity level of 95%. It is easy to obtain and can be stored for long periods of time without any significant degradation. The compound is also relatively stable and is not easily oxidized. However, the compound is highly volatile and can easily evaporate, so it should be handled with care.
Future Directions
The potential applications of 2-(3,4-Dimethoxyphenyl)-5-hydroxypyridine, 95% are still being explored. Future research could focus on the development of new synthesis methods for the compound, as well as more efficient ways to use it in laboratory experiments. Additionally, further research could be conducted to better understand the mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-hydroxypyridine, 95% and its biochemical and physiological effects. Other potential areas of research include the development of new pharmaceuticals and agrochemicals based on 2-(3,4-Dimethoxyphenyl)-5-hydroxypyridine, 95%. Finally, further research could be conducted to explore the potential applications of 2-(3,4-Dimethoxyphenyl)-5-hydroxypyridine, 95% in other fields, such as materials science and biotechnology.
Synthesis Methods
2-(3,4-Dimethoxyphenyl)-5-hydroxypyridine, 95% can be synthesized by a condensation reaction between 3,4-dimethoxybenzaldehyde and hydroxypyridine. The reaction is carried out in an aqueous solution at a temperature of 80-90°C. The reaction time is typically between 2-4 hours and the yield of 2-(3,4-Dimethoxyphenyl)-5-hydroxypyridine, 95% is usually around 95%.
properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-12-6-3-9(7-13(12)17-2)11-5-4-10(15)8-14-11/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGSGOVJWNWPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692645 |
Source


|
| Record name | 6-(3,4-Dimethoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261985-28-7 |
Source


|
| Record name | 6-(3,4-Dimethoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














